Cas no 93885-06-4 (methyl 3-oxo-2-(trifluoromethyl)butanoate)

methyl 3-oxo-2-(trifluoromethyl)butanoate 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 3-oxo-2-(trifluoromethyl)-, methyl ester
- methyl 3-oxo-2-(trifluoromethyl)butanoate
- PXWIRYYZPASCQB-UHFFFAOYSA-N
- EN300-116641
- methyl3-oxo-2-(trifluoromethyl)butanoate
- SCHEMBL18643739
- 93885-06-4
- AKOS018116229
- TDA88506
- CS-0223787
- MFCD21950419
-
- インチ: InChI=1S/C6H7F3O3/c1-3(10)4(5(11)12-2)6(7,8)9/h4H,1-2H3
- InChIKey: PXWIRYYZPASCQB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 184.03472857Da
- どういたいしつりょう: 184.03472857Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.270±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 154.6±35.0 ºC (760 Torr),
- フラッシュポイント: 46.7±20.8 ºC,
- ようかいど: 微溶性(10 g/l)(25ºC)、
methyl 3-oxo-2-(trifluoromethyl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM419317-500mg |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95%+ | 500mg |
$696 | 2022-11-27 | |
Chemenu | CM419317-1g |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95%+ | 1g |
$884 | 2022-11-27 | |
Enamine | EN300-116641-2.5g |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 2.5g |
$1594.0 | 2023-02-18 | |
Enamine | EN300-116641-2500mg |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95.0% | 2500mg |
$1594.0 | 2023-10-03 | |
1PlusChem | 1P01A2RP-100mg |
Methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 100mg |
$349.00 | 2025-03-04 | |
Aaron | AR01A301-100mg |
Methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 100mg |
$413.00 | 2025-02-09 | |
Aaron | AR01A301-50mg |
Methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 50mg |
$284.00 | 2025-02-09 | |
1PlusChem | 1P01A2RP-5g |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 5g |
$2979.00 | 2024-04-19 | |
1PlusChem | 1P01A2RP-10g |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 10g |
$4388.00 | 2024-04-19 | |
Aaron | AR01A301-1g |
Methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 1g |
$1143.00 | 2025-03-29 |
methyl 3-oxo-2-(trifluoromethyl)butanoate 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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8. Book reviews
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
methyl 3-oxo-2-(trifluoromethyl)butanoateに関する追加情報
Introduction to Methyl 3-Oxo-2-(Trifluoromethyl)Butanoate (CAS No. 93885-06-4)
Methyl 3-oxo-2-(trifluoromethyl)butanoate, identified by the CAS registry number 93885-06-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as methyl 3-oxo-2-trifluoromethylbutanoate, is a derivative of butanoic acid with a trifluoromethyl group at the second carbon and an oxo group at the third carbon. Its structure makes it a versatile building block for various chemical reactions and applications.
The compound's unique structure, featuring both a ketone group and a trifluoromethyl group, contributes to its reactivity and stability. The trifluoromethyl group, in particular, imparts distinct electronic and steric properties, making it a valuable component in the synthesis of complex molecules. Recent studies have highlighted its role in the development of bioactive compounds, such as antibiotics and antiviral agents, due to its ability to participate in key biochemical pathways.
One of the most notable applications of methyl 3-oxo-2-(trifluoromethyl)butanoate is in the synthesis of β-lactam antibiotics. The compound serves as an intermediate in the production of cephalosporins and other related drugs. Its ability to undergo nucleophilic attacks at the carbonyl group makes it an ideal precursor for constructing these essential medicinal compounds. Researchers have also explored its potential in the development of novel anti-cancer agents, where its reactivity with nucleophiles can lead to the formation of bioactive intermediates.
Recent advancements in synthetic methodologies have further expanded the utility of methyl 3-oxo-2-(trifluoromethyl)butanoate. For instance, its use in click chemistry reactions has enabled the rapid assembly of complex molecular architectures. The compound's compatibility with various coupling reagents and catalysts has made it a preferred choice for researchers working on drug discovery and materials synthesis.
In terms of physical properties, methyl 3-oxo-2-(trifluoromethyl)butanoate exhibits a melting point of approximately -7°C and a boiling point around 115°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound is also relatively stable under normal storage conditions, though it may degrade upon prolonged exposure to light or strong oxidizing agents.
The synthesis of methyl 3-oxo-2-(trifluoromethyl)butanoate typically involves multi-step processes that incorporate fluorination techniques. One common approach involves the oxidation of an appropriate alcohol derivative followed by esterification to yield the final product. Researchers have also explored alternative routes using transition metal catalysts to enhance reaction efficiency and selectivity.
From an environmental standpoint, methyl 3-oxo-2-(trifluoromethyl)butanoate has shown minimal toxicity in acute exposure studies, though chronic effects require further investigation. Its biodegradability under aerobic conditions suggests that it poses limited risks to aquatic ecosystems when properly managed.
In conclusion, methyl 3-oxo-2-(trifluoromethyl)butanoate (CAS No. 93885-06-4) is a versatile compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity continue to make it a focal point for researchers seeking innovative solutions in chemical synthesis and drug development.
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